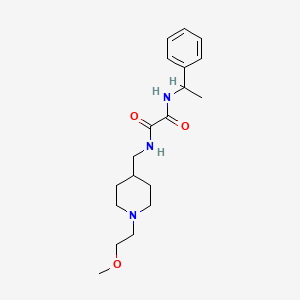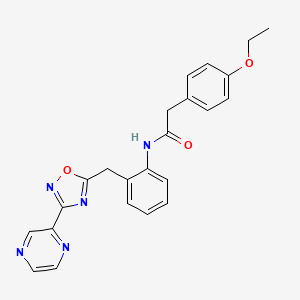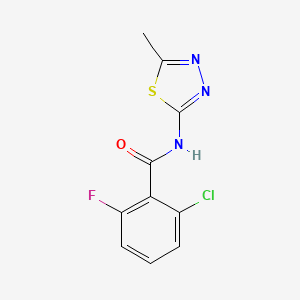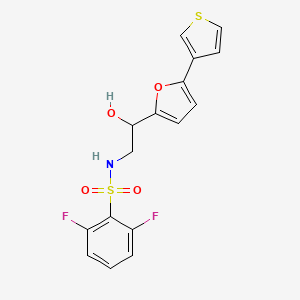
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a piperidine ring and an oxalamide group. Piperidine is a common motif in many pharmaceuticals and natural products, and oxalamide is a functional group that appears in various chemical contexts .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom, and an oxalamide group, which consists of a carbonyl (C=O) group attached to two amide (NH2) groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the oxalamide group. The nitrogen in the piperidine ring could act as a nucleophile in reactions, and the carbonyl group in the oxalamide could be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .科学的研究の応用
Sigma Receptor Binding and Antiproliferative Activity
Research on derivatives of methylpiperidines, including those with modifications on the piperidine ring similar to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide, has demonstrated significant sigma-subtype affinities and selectivities. These compounds exhibit potent sigma(1) ligand properties and have shown antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).
Orexin Receptor Mechanisms in Compulsive Food Consumption
Another study explored the effects of specific receptor antagonists on binge eating in female rats, indicating the role of orexin receptors in compulsive food consumption. This research could suggest potential applications of similar compounds in studying and potentially treating eating disorders with a compulsive component (Piccoli et al., 2012).
NMDA Receptor Antagonists
Compounds structurally related to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide have been investigated as NR2B-selective NMDA receptor antagonists. Such studies have implications for developing treatments for neurological conditions, indicating the potential of similar compounds in neuropharmacological research (Tewes et al., 2010).
Antagonism of CB1 Cannabinoid Receptor
Research on the molecular interaction of antagonists with the CB1 cannabinoid receptor reveals insights into the structural requirements for binding and antagonism. Studies on piperidine derivatives highlight their potential in developing treatments targeting the endocannabinoid system (Shim et al., 2002).
Antioxidant and Antimicrobial Potential
The synthesis and evaluation of piperidin-4-one oxime esters, sharing core structural similarities with N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide, have shown promising antioxidant and antimicrobial activities. This indicates the compound's potential applications in developing new therapeutics with antioxidant and antimicrobial properties (Harini et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15(17-6-4-3-5-7-17)21-19(24)18(23)20-14-16-8-10-22(11-9-16)12-13-25-2/h3-7,15-16H,8-14H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKBTIAIWYTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2988709.png)
![(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2988711.png)

![4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2988713.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2988716.png)
![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-1-methylpyrrole-2-carboxamide](/img/structure/B2988717.png)
![N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide](/img/structure/B2988718.png)
![2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2988720.png)
![1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid](/img/structure/B2988721.png)